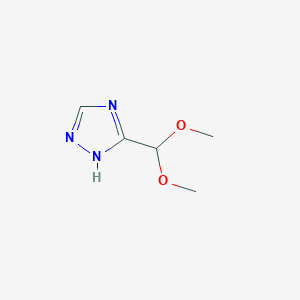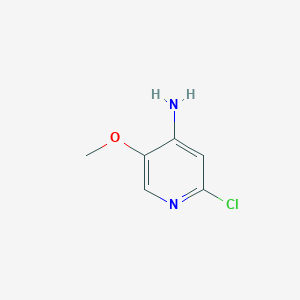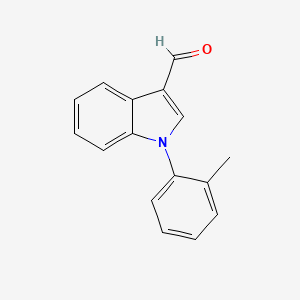
1-(2-甲基苯基)吲哚-3-甲醛
描述
1-(2-Methylphenyl)indole-3-carboxaldehyde is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole core substituted with a 2-methylphenyl group at the 1-position and a formyl group at the 3-position.
科学研究应用
1-(2-Methylphenyl)indole-3-carboxaldehyde has several scientific research applications:
作用机制
Target of Action
1-(2-Methylphenyl)indole-3-carboxaldehyde, also known as 1-(2-methylphenyl)-1H-indole-3-carbaldehyde, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets. Generally, these compounds interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives are synthesized from tryptophan via various biochemical pathways . For instance, derivatives of indole-3-carbaldehyde and indole-3-carboxylic acid are synthesized from tryptophan via intermediates such as indole-3-acetaldoxime and indole-3-acetonitrile . .
Result of Action
The molecular and cellular effects of 1-(2-Methylphenyl)indole-3-carboxaldehyde’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can exhibit a range of biological activities . .
生化分析
Biochemical Properties
1-(2-Methylphenyl)indole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-(2-Methylphenyl)indole-3-carboxaldehyde, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biochemical environments.
Cellular Effects
1-(2-Methylphenyl)indole-3-carboxaldehyde exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities, which are mediated through their interactions with specific cellular targets . For example, they can inhibit the replication of viruses, reduce inflammation by modulating cytokine production, and induce apoptosis in cancer cells by affecting key signaling pathways.
Molecular Mechanism
The molecular mechanism of 1-(2-Methylphenyl)indole-3-carboxaldehyde involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives are known to interact with nuclear receptors, enzymes, and other proteins, leading to various biological effects . For instance, they can inhibit the activity of enzymes involved in viral replication, activate nuclear receptors that regulate gene expression, and modulate the activity of signaling proteins that control cell proliferation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methylphenyl)indole-3-carboxaldehyde can change over time due to its stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under physiological conditions, but their activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that indole derivatives can have sustained effects on cellular function, including prolonged inhibition of viral replication and persistent anti-inflammatory activity.
Dosage Effects in Animal Models
The effects of 1-(2-Methylphenyl)indole-3-carboxaldehyde vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can produce significant biological effects . At very high doses, indole derivatives can also exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Therefore, it is essential to determine the optimal dosage range for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
1-(2-Methylphenyl)indole-3-carboxaldehyde is involved in various metabolic pathways, including those mediated by enzymes and cofactors. Indole derivatives are metabolized by enzymes such as cytochrome P450, which can lead to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, indole derivatives can affect metabolic flux and metabolite levels, which can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of 1-(2-Methylphenyl)indole-3-carboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, they can bind to intracellular proteins, which can influence their localization and accumulation. The distribution of indole derivatives within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of 1-(2-Methylphenyl)indole-3-carboxaldehyde can affect its activity and function. Indole derivatives can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, they can be directed to the nucleus to interact with nuclear receptors, or to the mitochondria to modulate mitochondrial function. The localization of indole derivatives within cells can influence their biological activity and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Methylphenyl)indole-3-carboxaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the condensation of indole-3-carboxaldehyde with 2-methylphenylboronic acid using a palladium-catalyzed Suzuki coupling reaction .
Industrial Production Methods
Industrial production of 1-(2-Methylphenyl)indole-3-carboxaldehyde typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
1-(2-Methylphenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: 1-(2-Methylphenyl)indole-3-carboxylic acid.
Reduction: 1-(2-Methylphenyl)indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
1-Methylindole-3-carboxaldehyde: Similar structure but with a methyl group at the 1-position instead of a 2-methylphenyl group.
Indole-3-carboxaldehyde: Lacks the 2-methylphenyl substitution, making it less hydrophobic and potentially less biologically active.
Uniqueness
1-(2-Methylphenyl)indole-3-carboxaldehyde is unique due to its specific substitution pattern, which enhances its hydrophobicity and potentially its biological activity. The presence of the 2-methylphenyl group can influence its binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
1-(2-methylphenyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-6-2-4-8-15(12)17-10-13(11-18)14-7-3-5-9-16(14)17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWKUCWQWZMXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


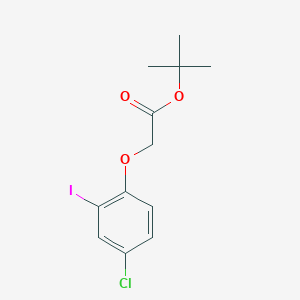
![tert-butyl N-[3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B1405061.png)
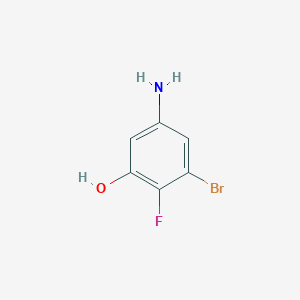
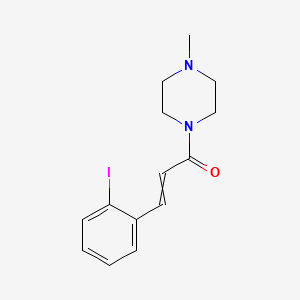
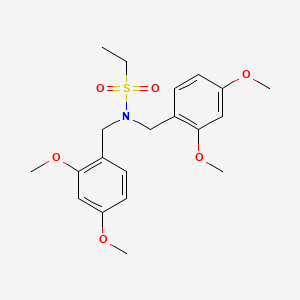
![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
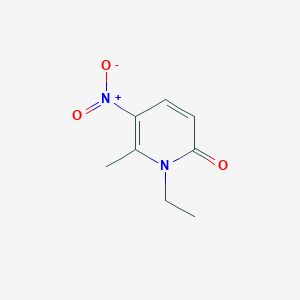
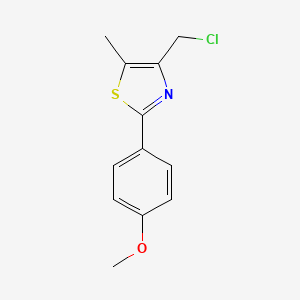
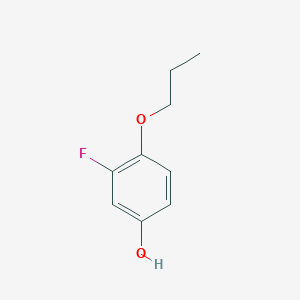
![2-cyclobutanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1405069.png)
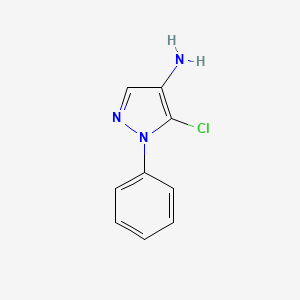
![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)
